N-Benzyltetrahydro-2H-pyran-4-amine is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. It is classified as an amine and a tetrahydropyran derivative, characterized by a benzylic substituent at the nitrogen atom. The compound has garnered attention due to its potential applications in drug development and as an intermediate in the synthesis of biologically active molecules.
This compound can be synthesized from various starting materials, including commercially available benzylamine and tetrahydropyran derivatives. The specific synthesis methods and pathways are essential for producing high yields of N-Benzyltetrahydro-2H-pyran-4-amine.
N-Benzyltetrahydro-2H-pyran-4-amine falls under the category of amines, specifically secondary amines due to the presence of two alkyl or aryl groups attached to the nitrogen atom. It is also classified as a heterocyclic compound because it contains a ring structure that includes nitrogen.
The synthesis of N-Benzyltetrahydro-2H-pyran-4-amine typically involves several steps, including the formation of intermediates through nucleophilic substitutions and cyclization reactions. One common approach is to start from a tetrahydropyran derivative, which can be modified through various chemical reactions.
N-Benzyltetrahydro-2H-pyran-4-amine has the molecular formula and a molecular weight of approximately 191.27 g/mol. The structure features a tetrahydropyran ring with an amine group at position 4 and a benzyl group attached to the nitrogen atom.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.27 g/mol |
CAS Number | 443344-23-8 |
N-Benzyltetrahydro-2H-pyran-4-amine participates in various chemical reactions that are crucial for its application in synthesis:
The efficiency of these reactions can depend on factors such as solvent polarity, temperature, and the presence of catalysts or bases.
The mechanism of action for N-Benzyltetrahydro-2H-pyran-4-amine primarily involves its role as an intermediate in synthetic pathways leading to bioactive compounds. The amine functionality allows it to participate in various coupling reactions, contributing to the formation of complex molecular architectures.
Research indicates that compounds derived from N-Benzyltetrahydro-2H-pyran-4-amine exhibit biological activity, potentially acting on various biological targets due to their structural diversity.
N-Benzyltetrahydro-2H-pyran-4-amine is typically a colorless to pale yellow liquid or solid at room temperature, depending on purity and form.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize this compound and confirm its structure.
N-Benzyltetrahydro-2H-pyran-4-amine is utilized in:
N-Benzyltetrahydro-2H-pyran-4-amine (CAS: 443344-23-8) represents a structurally distinctive scaffold in medicinal chemistry, characterized by a tetrahydropyran ring linked to a benzylamine moiety. This compound, typically appearing as a clear oil with a molecular formula of C₁₂H₁₇NO (molecular weight: 191.27 g/mol), exhibits favorable physicochemical properties for central nervous system (CNS) drug development, including a topological polar surface area (TPSA) of 21.26 Ų and a calculated logP value of 1.96, suggesting moderate lipophilicity conducive to blood-brain barrier penetration [2] [3] [7]. The tetrahydropyran ring provides conformational rigidity and metabolic stability compared to flexible aliphatic chains, while the benzylamine group serves as a versatile synthetic handle for structural elaboration.
Pyran derivatives historically occupied a niche role in CNS pharmacology due to synthetic challenges and perceived metabolic vulnerabilities. However, N-benzyltetrahydro-2H-pyran-4-amine emerged as a critical intermediate in pharmaceutical development, particularly for novel analgesics and anti-inflammatory agents [2]. Its significance expanded with applications in:
Table 1: Molecular Properties of N-Benzyltetrahydro-2H-pyran-4-amine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₂H₁₇NO | Elemental Analysis |
Molecular Weight | 191.27 g/mol | Mass Spectrometry |
Purity | ≥95% | NMR |
Topological Polar Surface Area | 21.26 Ų | Computational Prediction |
logP | 1.96 | Chromatography |
Storage Conditions | 0–8°C | Stability Studies |
Physical Form | Clear oil | Visual Inspection |
The structural versatility of N-benzyltetrahydro-2H-pyran-4-amine enabled its transformation into privileged scaffolds for monoamine transporter inhibition. Researchers strategically modified its core to develop conformationally restricted analogs targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters – a pharmacological profile known as triple reuptake inhibition (TRI) relevant to major depressive disorder treatment [4] [8] [10]. Key structural modifications included:
These synthetic innovations produced lead compounds such as (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine, which demonstrated balanced TRI activity (DAT Kᵢ = 60 nM; SERT Kᵢ = 79 nM; NET Kᵢ = 70 nM) [4] [5]. Crucially, the pyran core contributed to metabolic stability and reduced cytochrome P450 inhibition compared to traditional tricyclic antidepressants, addressing key limitations of early antidepressant therapies [1].
Table 2: Pharmacological Profiles of Key Pyran-Based Modifications
Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Pharmacological Profile |
---|---|---|---|---|
2g | 60.0 | 79.2 | 70.3 | Balanced TRI |
D-473 | 70.4 | 9.18 | 39.7 | SERT-preferring TRI |
23d | 11.2 | 3.07 | 6.19 | Potent pan-inhibitor |
Fluoxetine (Ref) | 1092 | 12.2 | 158 | SSRI |
In vivo validation confirmed the therapeutic relevance of these derivatives. Compound 2g significantly reduced immobility time in the rat forced swim test – a gold standard depression model – at optimal doses that avoided locomotor stimulation [4] [5]. Microdialysis studies of advanced analogs like D-473 demonstrated simultaneous elevation of extracellular dopamine (158%), serotonin (142%), and norepinephrine (133%) in the medial prefrontal cortex following oral administration, confirming target engagement in brain regions governing mood regulation [8] [10]. This translational evidence positions N-benzyltetrahydro-2H-pyran-4-amine derivatives as next-generation antidepressants capable of addressing anhedonia (dopamine-mediated) and emotional regulation (serotonin/norepinephrine-mediated) within a single molecular framework.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7